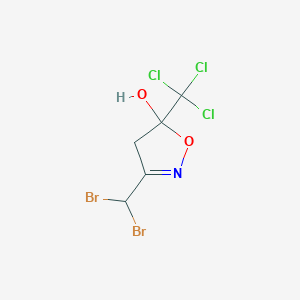
3-(Dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is a complex organic compound characterized by the presence of both dibromomethyl and trichloromethyl groups attached to an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trichloromethyl ketones and dibromomethyl intermediates. The reaction conditions often require the presence of catalysts such as titanium tetrachloride (TiCl4) and magnesium (Mg) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production. The use of advanced purification techniques, such as chromatography, is also essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromomethyl and trichloromethyl groups to less halogenated forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as sodium methoxide (NaOCH3) and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazoles.
Applications De Recherche Scientifique
3-(Dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce dibromomethyl and trichloromethyl groups into other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol involves its interaction with molecular targets through its reactive halogen groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound’s effects are mediated through pathways involving oxidative stress and halogenation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloromethyl ketones: Compounds with similar trichloromethyl groups but different core structures.
Dibromomethyl derivatives: Compounds with dibromomethyl groups attached to various functional groups.
Uniqueness
3-(Dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is unique due to the presence of both dibromomethyl and trichloromethyl groups on the same isoxazole ring. This dual functionality imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
411208-23-6 |
|---|---|
Formule moléculaire |
C5H4Br2Cl3NO2 |
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
3-(dibromomethyl)-5-(trichloromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C5H4Br2Cl3NO2/c6-3(7)2-1-4(12,13-11-2)5(8,9)10/h3,12H,1H2 |
Clé InChI |
JIZCAGBZTDJQSV-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NOC1(C(Cl)(Cl)Cl)O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


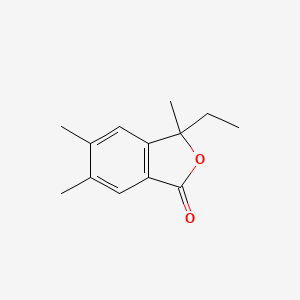
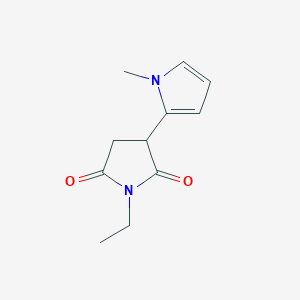

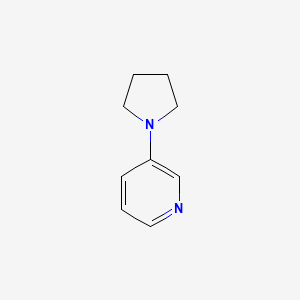
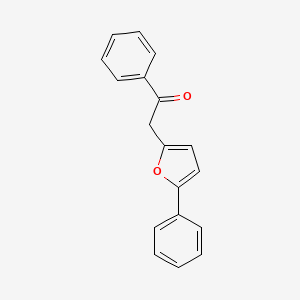

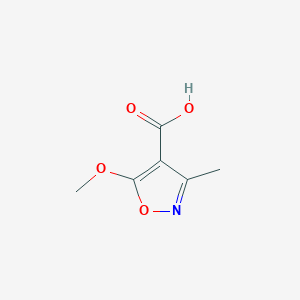
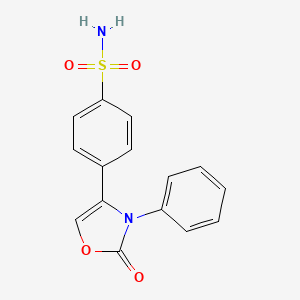

![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
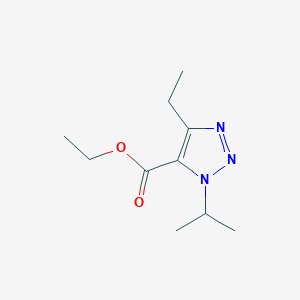
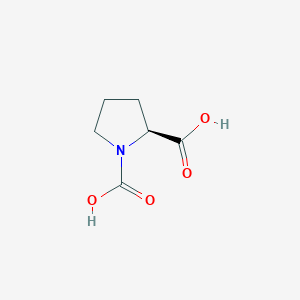
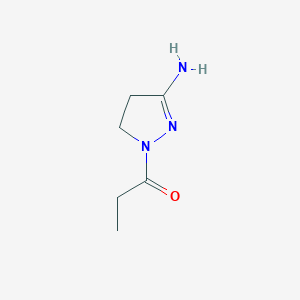
![1-[4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12878454.png)
